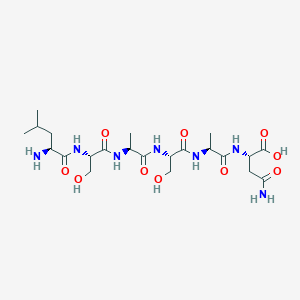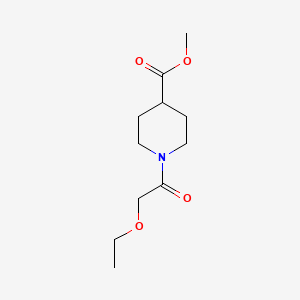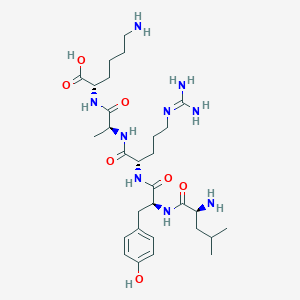
L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular compound is composed of six amino acids: leucine, tyrosine, ornithine, alanine, and lysine, with a diaminomethylidene group attached to the ornithine residue.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution Reagents: Various chemical reagents can be used to introduce new functional groups, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis, structure, and reactivity.
Biology: Researchers use this peptide to investigate protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: The compound is explored for its potential therapeutic applications, such as in drug delivery systems, antimicrobial peptides, and cancer treatment.
Industry: It is utilized in the development of biomaterials, biosensors, and other biotechnological applications.
Mécanisme D'action
The mechanism of action of L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger various cellular responses, including signal transduction, gene expression, and metabolic regulation. The diaminomethylidene group on the ornithine residue may enhance the peptide’s binding affinity or stability, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine can be compared with other similar peptides, such as:
L-Leucyl-L-tyrosyl-L-ornithyl-L-alanyl-L-lysine: This peptide lacks the diaminomethylidene group, which may affect its binding properties and biological activity.
L-Leucyl-L-tyrosyl-L-ornithyl-L-alanyl-L-phenylalanine: Substitution of lysine with phenylalanine can alter the peptide’s hydrophobicity and interaction with molecular targets.
L-Leucyl-L-tyrosyl-L-ornithyl-L-alanyl-L-arginine: The presence of arginine instead of lysine can influence the peptide’s charge and binding affinity.
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the diaminomethylidene group, which can enhance its stability and biological activity compared to other similar peptides.
Propriétés
Numéro CAS |
635317-26-9 |
|---|---|
Formule moléculaire |
C30H51N9O7 |
Poids moléculaire |
649.8 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H51N9O7/c1-17(2)15-21(32)26(42)39-24(16-19-9-11-20(40)12-10-19)28(44)37-22(8-6-14-35-30(33)34)27(43)36-18(3)25(41)38-23(29(45)46)7-4-5-13-31/h9-12,17-18,21-24,40H,4-8,13-16,31-32H2,1-3H3,(H,36,43)(H,37,44)(H,38,41)(H,39,42)(H,45,46)(H4,33,34,35)/t18-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
CEXXONHSBFNOGS-NHKCCNDQSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



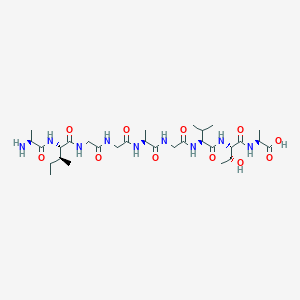

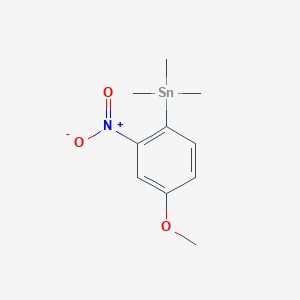
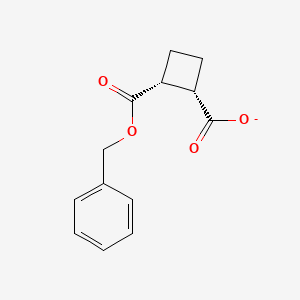

![1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline](/img/structure/B12585617.png)
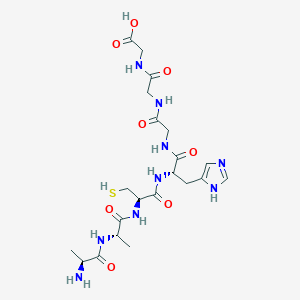
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)-](/img/structure/B12585621.png)
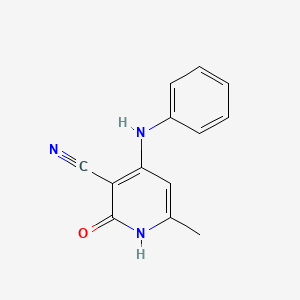
![2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane](/img/structure/B12585626.png)

